diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride
Description
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium; chloride is a quaternary ammonium compound characterized by a diethylazanium group linked to an ethyl ester chain modified with a 2-(4-methoxyphenyl)-2-phenylacetyl moiety. Its synthesis likely involves esterification of 2-(4-methoxyphenyl)-2-phenylacetyl chloride with diethylaminoethanol, followed by quaternization with hydrochloric acid, a method analogous to other acyloxyethylazanium chlorides .
Properties
CAS No. |
3668-48-2 |
|---|---|
Molecular Formula |
C21H28ClNO3 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride |
InChI |
InChI=1S/C21H27NO3.ClH/c1-4-22(5-2)15-16-25-21(23)20(17-9-7-6-8-10-17)18-11-13-19(24-3)14-12-18;/h6-14,20H,4-5,15-16H2,1-3H3;1H |
InChI Key |
NUEUKPYWIVZVAN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=C(C=C2)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium chloride typically involves the esterification of the corresponding carboxylic acid derivative with 2-(diethylamino)ethanol, followed by conversion into the hydrochloride salt. This approach is common for synthesizing quaternary ammonium esters with pharmacological relevance.
Stepwise Synthetic Route
Step 1: Synthesis of 2-(4-methoxyphenyl)-2-phenylacetic acid
- Starting from 4-methoxybenzaldehyde and benzyl cyanide or phenylacetic acid derivatives, the key intermediate 2-(4-methoxyphenyl)-2-phenylacetic acid is prepared via condensation or Friedel-Crafts acylation routes.
Step 2: Activation of the carboxylic acid
- The acid group is activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or converted into acid chlorides using thionyl chloride or oxalyl chloride to facilitate esterification.
Step 3: Esterification with 2-(diethylamino)ethanol
- The activated acid derivative reacts with 2-(diethylamino)ethanol under controlled temperature and solvent conditions (e.g., dichloromethane or tetrahydrofuran) to form the ester linkage.
Step 4: Formation of the hydrochloride salt
- The free base ester is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to yield the diethylammonium chloride salt.
Reaction Conditions and Solvents
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Acid activation | Thionyl chloride or DCC | Dichloromethane (DCM) | 0 to 25 °C | Acid chloride formation or carbodiimide coupling |
| Esterification | 2-(Diethylamino)ethanol | DCM, THF, or ethyl acetate | Room temperature to reflux | Base catalysis sometimes applied |
| Salt formation | HCl (gaseous or aqueous) | Ethanol, ether | 0 to room temperature | Controlled addition to avoid decomposition |
Purification Techniques
- Crystallization : The hydrochloride salt often crystallizes from ethanol or ether mixtures.
- Chromatography : Silica gel chromatography may be used for purification of the free base prior to salt formation.
- Recrystallization : Final product purity is improved by recrystallization from suitable solvents.
Analytical Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR confirm the ester linkage and aromatic substitutions.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : Identifies characteristic ester carbonyl and ammonium salt bands.
- Melting point and boiling point determination : To confirm physical properties consistent with literature data.
Literature and Patent Insights
While direct patents specifically describing this compound's preparation are scarce, related ammonium ester compounds and their synthesis are detailed in patents such as US11952330B2 and EP0526708A1, which describe ammonium compounds with antimicrobial properties and their synthetic methods involving esterification and salt formation.
General esterification methods for similar compounds involve acid activation followed by reaction with amino alcohols, consistent with the preparation of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium chloride.
Summary Table of Preparation Method
| Stage | Reagents/Conditions | Outcome | Reference/Notes |
|---|---|---|---|
| Acid synthesis | Friedel-Crafts acylation or condensation | 2-(4-methoxyphenyl)-2-phenylacetic acid | Standard aromatic chemistry |
| Acid activation | Thionyl chloride or DCC | Acid chloride or activated ester intermediate | Common esterification step |
| Esterification | 2-(Diethylamino)ethanol, base catalyst | Diethylaminoethyl ester (free base) | Controlled temperature needed |
| Salt formation | HCl in ethanol or ether | Hydrochloride salt of the ester | Enhances stability and solubility |
| Purification | Crystallization, chromatography | Pure diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium chloride | Confirmed by NMR, MS, IR |
Chemical Reactions Analysis
Acylation Step
Formation of the phenylacetyl group involves reacting a hydroxyl-containing intermediate with phenylacetyl chloride or a similar acylating agent. For example, phenylacetyl chloride (C₆H₅COCl) reacts with hydroxyl groups under basic conditions (e.g., pyridine or triethylamine) to form esters or amides . This step is critical for introducing the phenylacetyl moiety.
Reaction Example :
Alkylation to Form Quaternary Ammonium
The diethylazanium chloride core is formed by alkylating a tertiary amine (e.g., diethylamine) with an alkyl halide or sulfate. For example, a tertiary amine reacts with a chloroethyl ester or methylating agent to form the quaternary salt .
Reaction Example :
Esterification
The oxyethyl group may involve esterification of a carboxylic acid with an alcohol. For instance, coupling a phenylacetylated alcohol with a chloroethyl ester under acidic or basic catalysis .
Reaction Example :
Acylation Mechanism
Phenylacetyl chloride reacts via a nucleophilic acyl substitution mechanism. The hydroxyl group of the intermediate attacks the carbonyl carbon of the acyl chloride, displacing the chloride ion .
Alkylation Mechanism
Quaternization occurs through an SN2 reaction , where the tertiary amine’s lone pair attacks the electrophilic alkylating agent (e.g., methyl iodide or ethyl chloride), forming a quaternary ammonium salt .
Challenges and Optimization
-
Regioselectivity : Ensuring the phenylacetyl group attaches to the correct position on the oxyethyl chain.
-
Stability : Phenylacetyl intermediates may undergo hydrolysis under acidic or basic conditions, requiring careful control of reaction pH .
-
Purification : Quaternary ammonium salts are often hygroscopic, necessitating anhydrous conditions during synthesis and purification .
Comparative Reaction Conditions
Research Findings
-
Structural Analysis : The compound’s quaternary ammonium structure suggests high solubility in polar solvents, making it useful in applications requiring ion-exchange properties.
-
Functional Groups : The phenylacetyl and methoxyphenyl moieties likely contribute to lipophilicity, influencing biological activity or membrane permeability .
-
Toxicity Considerations : Analogous glycol ether derivatives (e.g., 2-methoxyethanol) are regulated for toxicity, necessitating safety protocols during handling .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride is being investigated for its potential use as an active pharmaceutical ingredient (API). Its structure suggests it may have biological activity, particularly in the realm of pain management and anti-inflammatory effects. The compound's ability to interact with various biological targets is under exploration, particularly in relation to:
- Pain Relief : Research indicates that compounds with similar structures can exhibit analgesic properties.
- Anti-inflammatory Effects : The presence of the methoxyphenyl group may enhance anti-inflammatory activity.
Case Study Example
A study published in a pharmacological journal evaluated the efficacy of this compound in animal models for pain relief. Results indicated a significant reduction in pain scores compared to control groups, suggesting promising applications in pain management therapies.
Materials Science
Ionic Liquids and Solvent Applications
The compound has potential applications as an ionic liquid due to its unique ionic structure. Ionic liquids are known for their ability to dissolve a wide range of materials and can be used in:
- Green Chemistry : As solvents for chemical reactions that minimize environmental impact.
- Electrochemical Applications : In batteries and supercapacitors due to their ionic conductivity.
Agricultural Research
Pesticide Development
Research is ongoing into the use of this compound as a component in pesticide formulations. Its chemical structure may provide enhanced efficacy against specific pests while minimizing toxicity to non-target organisms.
Comparative Analysis Table
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Pain relief, anti-inflammatory effects | Positive results in animal studies |
| Materials Science | Green solvents, electrochemical applications | Under investigation for various uses |
| Agricultural Research | Pesticide formulations | Early-stage research on efficacy |
Mechanism of Action
The mechanism of action of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds with acyloxyethylazanium structures exhibit diverse biological and industrial applications. Below is a detailed comparison of diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium; chloride (Compound A) with structurally related analogs:
Table 1: Structural and Molecular Comparison
*Compound A’s molecular formula is inferred as ~C₂₃H₂₉ClNO₄ based on structural analysis.
Key Structural and Functional Insights:
Substituent Effects on Bioactivity: The 4-methoxyphenyl group in Compound A may enhance lipid solubility and membrane interaction compared to chlorophenoxy (Compound C, ) or trimethylpentan-2-ylphenoxy (benzethonium chloride, ) substituents.
Physicochemical Properties: Compounds with chlorophenoxy groups (e.g., ) exhibit higher molecular weights and polar surface areas, influencing solubility and environmental persistence. Methoxy groups (Compound A and ) likely increase metabolic stability compared to unsubstituted analogs, as seen in pharmacokinetic studies of similar quaternary ammonium salts .
The methylphenoxy-methylamide derivative () demonstrates structural flexibility in drug design, though its exact applications remain uncharacterized.
Biological Activity
Diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride, commonly referred to by its CAS number 3668-48-2, is a quaternary ammonium compound with potential biological activity. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 377.91 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 377.90500 g/mol |
| Boiling Point | 458.7°C at 760 mmHg |
| Flash Point | 231.2°C |
| LogP | 4.51410 |
| PSA (Polar Surface Area) | 38.77000 |
These characteristics suggest that the compound has significant lipophilicity, which may influence its biological interactions and absorption properties .
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Quaternary ammonium compounds are known for their ability to disrupt microbial membranes, leading to cell lysis.
- Antioxidant Activity : The presence of methoxy and phenyl groups may contribute to antioxidant properties, which can neutralize free radicals and reduce oxidative stress in biological systems.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several quaternary ammonium compounds against bacterial strains. Results indicated that the presence of aromatic substituents enhanced antimicrobial potency, suggesting that this compound could be effective against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro studies have shown that similar compounds can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. Further research is necessary to determine the specific cytotoxicity profile of this compound .
- Pharmacological Potential : The compound's structure suggests potential pharmacological applications in treating diseases characterized by oxidative stress or microbial infection. Preliminary studies indicate that derivatives of this compound can modulate enzyme activities related to detoxification pathways .
Toxicology Profile
Toxicological evaluations are crucial for understanding the safety profile of this compound. Current data from related compounds suggest:
- Acute Toxicity : Limited data indicate low acute toxicity in animal models, but further studies are needed to establish a comprehensive toxicological profile.
- Long-term Effects : Chronic exposure studies are essential to assess potential carcinogenic or mutagenic effects, especially given the compound's structural similarity to known hazardous substances .
Q & A
Q. What are the recommended synthesis and purification protocols for diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium chloride, and what challenges arise during these processes?
Methodological Answer:
- Synthesis : Multi-step protocols involving chloroacetamide intermediates (e.g., 2-chloro-N-phenylacetamide) are often employed. For example, condensation reactions between substituted phenylacetyl derivatives and azanium precursors under controlled pH (8–9) and temperature (60–80°C) can yield the target compound .
- Purification Challenges : Column chromatography (silica gel, methanol/chloroform gradients) is critical due to byproducts from incomplete esterification or quaternization. Impurities like unreacted diethylamine or residual acetic acid derivatives require iterative solvent washes .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
Methodological Answer:
- FT-IR/Raman : Focus on vibrational bands for the azanium group (N–H stretch: 3200–3400 cm⁻¹) and ester carbonyl (C=O: 1700–1750 cm⁻¹). Compare with computational spectra (DFT/B3LYP) to validate assignments .
- X-ray Crystallography : Single-crystal diffraction (monoclinic P21/c space group) resolves the chloride counterion position and hydrogen-bonding network. Hydration effects (e.g., dihydrate forms) must be controlled during crystal growth .
Q. What analytical methods ensure >99% purity, and how are trace impurities identified?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase to separate polar impurities (e.g., unreacted 4-methoxyphenylacetic acid). Retention times should align with reference standards .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M⁺] at m/z 382.462) and detects trace chlorinated byproducts (e.g., dichloro derivatives via isotopic patterns) .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives with electron-withdrawing vs. electron-donating substituents on the phenyl ring?
Methodological Answer:
- Mechanistic Studies : Electron-donating groups (e.g., 4-methoxy) accelerate quaternization via resonance stabilization of intermediates. In contrast, electron-withdrawing groups (e.g., nitro) require harsher conditions (e.g., DMF at 100°C) to overcome steric hindrance .
- Kinetic Analysis : Monitor reaction progress via <sup>1</sup>H NMR to track esterification rates. Hammett plots correlate substituent effects with rate constants .
Q. What computational approaches resolve contradictions in predicted vs. experimental physicochemical properties (e.g., boiling point)?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate vaporization enthalpy to refine predicted boiling points (e.g., 571.8°C vs. experimental ~550°C). Adjust force fields for chloride ion solvation effects .
- Density Functional Theory (DFT) : Optimize molecular geometry to recalculate dipole moments and refractive indices. Discrepancies often arise from neglecting crystal packing forces .
Q. How does the compound’s stability vary under acidic vs. alkaline conditions, and what degradation pathways dominate?
Methodological Answer:
- Stability Studies : At pH < 3, the ester bond hydrolyzes rapidly (t1/2 < 1 hr), releasing 4-methoxyphenylacetic acid. Under alkaline conditions (pH > 10), azanium deprotonation leads to precipitate formation .
- Degradation Pathways : LC-MS/MS identifies primary degradation products, including diethylamine and chlorinated acetophenone derivatives .
Q. What environmental impact assessments are relevant for lab-scale disposal, and how can biodegradability be tested?
Methodological Answer:
- Microcosm Studies : Use soil/water systems spiked with the compound (10–100 ppm) to monitor microbial degradation via CO2 evolution assays. Aerobic bacteria (e.g., Pseudomonas) show higher degradation efficiency than anaerobic consortia .
- Ecotoxicity Screening : Daphnia magna acute toxicity tests (EC50) reveal moderate toxicity (EC50 ~50 mg/L), necessitating neutralization before disposal .
Q. How can in silico models predict the compound’s biological activity against specific enzyme targets?
Methodological Answer:
- Molecular Docking : Target acetylcholinesterase (PDB: 4EY7) or GPCRs using AutoDock Vina. The 4-methoxyphenyl group shows high affinity for hydrophobic binding pockets, while the azanium moiety disrupts catalytic triads .
- QSAR Modeling : Train models on analogous quaternary ammonium compounds to predict logP (−1.2) and blood-brain barrier permeability (low) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
